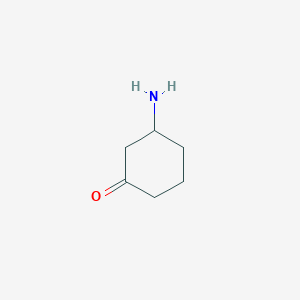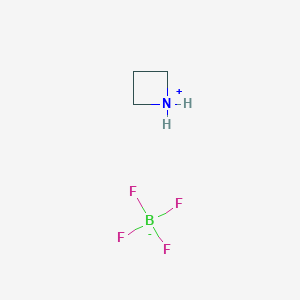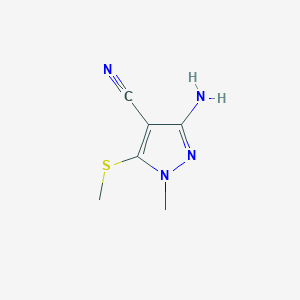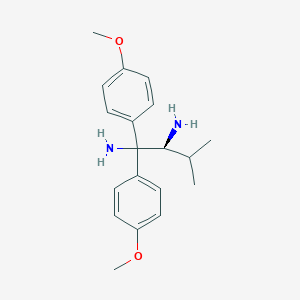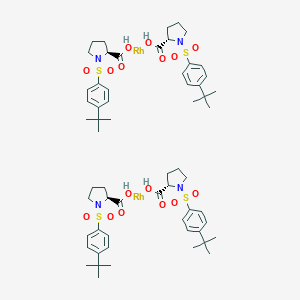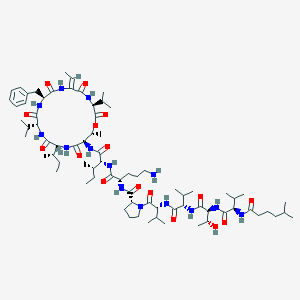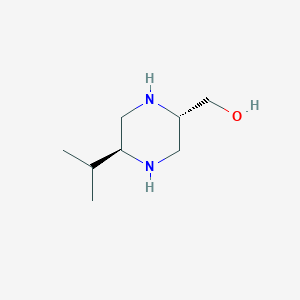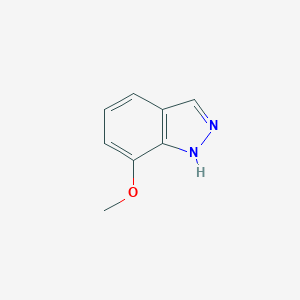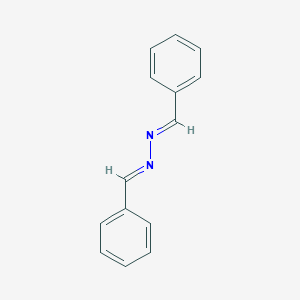![molecular formula C9H8N2O B126900 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone CAS No. 158945-85-8](/img/structure/B126900.png)
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone
Vue d'ensemble
Description
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone, also known as PPE, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This molecule is of great interest to researchers due to its unique chemical structure, which makes it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone is known to interact with a variety of biomolecules, including proteins and nucleic acids. Its mechanism of action is thought to involve the formation of covalent bonds with specific amino acid residues in proteins, leading to changes in the protein's conformation and activity. This interaction can also affect DNA and RNA, leading to alterations in gene expression.
Effets Biochimiques Et Physiologiques
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of protein-protein interactions. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone is its specificity for certain biomolecules, allowing researchers to selectively target specific proteins or enzymes. However, its reactivity can also make it difficult to work with, as it can interact with unintended targets. Additionally, its potential toxicity and instability can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone. One area of interest is the development of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, the use of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone in the study of protein-protein interactions and enzyme kinetics is an active area of research, with many potential applications in drug discovery and development. Finally, the optimization of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone synthesis methods and the development of new analogs may lead to even more valuable tools for scientific research.
Applications De Recherche Scientifique
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. Its unique chemical structure allows it to interact with specific biomolecules, making it a valuable tool for studying complex biological systems.
Propriétés
Numéro CAS |
158945-85-8 |
|---|---|
Nom du produit |
1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1-pyrrolo[1,2-a]pyrazin-8-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-6-9(8)11/h2-6H,1H3 |
Clé InChI |
GLYQCKPRYUZPMA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C=NC=CN2C=C1 |
SMILES canonique |
CC(=O)C1=C2C=NC=CN2C=C1 |
Synonymes |
Ethanone, 1-pyrrolo[1,2-a]pyrazin-8-yl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

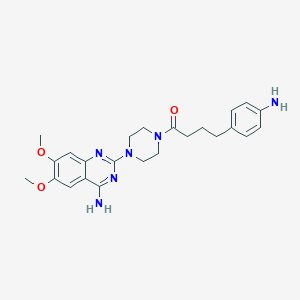
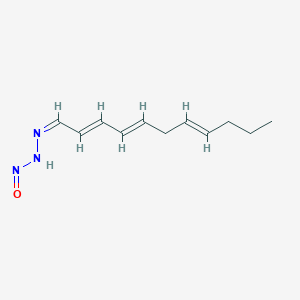
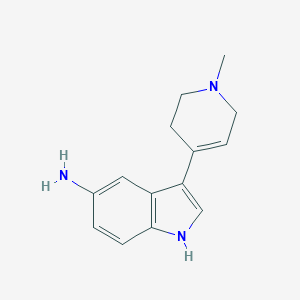
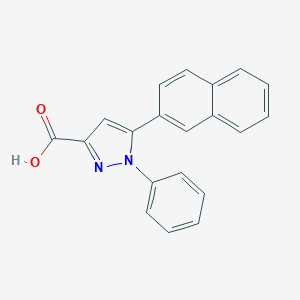
![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)
